molecular formula C10H12O4 B1350724 4-Methoxy-3-(methoxymethyl)benzoic acid CAS No. 91061-77-7

4-Methoxy-3-(methoxymethyl)benzoic acid

Cat. No.: B1350724
CAS No.: 91061-77-7
M. Wt: 196.2 g/mol
InChI Key: DTOPJIXIDQXANP-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of a methoxy group and a methoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(methoxymethyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzyl alcohol.

    Methoxymethylation: The alcohol group is converted to a methoxymethyl ether using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Oxidation: The resulting 4-methoxy-3-(methoxymethyl)benzyl alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, methoxymethyl chloride.

Major Products

    Oxidation: 4-Hydroxy-3-(methoxymethyl)benzoic acid.

    Reduction: 4-Methoxy-3-(methoxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(methoxymethyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drug candidates due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(methoxymethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    3-Methoxybenzoic acid: Lacks the methoxymethyl group and has different reactivity due to the position of the methoxy group.

    4-Methoxy-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxymethyl group, leading to different chemical properties.

Uniqueness

4-Methoxy-3-(methoxymethyl)benzoic acid is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and pharmaceuticals.

Properties

IUPAC Name

4-methoxy-3-(methoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-6-8-5-7(10(11)12)3-4-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOPJIXIDQXANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396368
Record name 4-methoxy-3-(methoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91061-77-7
Record name 4-methoxy-3-(methoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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